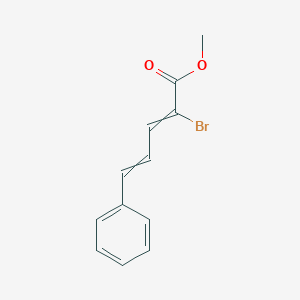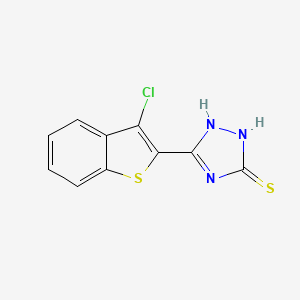![molecular formula C36H24Cl2 B12569487 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene CAS No. 168787-56-2](/img/structure/B12569487.png)
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene: is a chemical compound known for its unique structural motif, which includes a fused cyclobutene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene typically involves a [2+2] cycloaddition reaction. One efficient method for its preparation is the visible-light-mediated catalyst-free [2+2] cycloaddition reaction. This method converts 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction exhibits favorable compatibility with functional groups and provides high yields with excellent regioselectivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the green and efficient synthetic methodologies developed for its preparation suggest potential scalability for industrial applications. The use of visible-light-mediated reactions under mild conditions aligns with the principles of green chemistry, making it an attractive option for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene has several scientific research applications, including:
Chemistry: The compound’s unique structure makes it a valuable subject for studying cycloaddition reactions and ring strain effects.
Biology: Its potential biological activities are of interest for developing new pharmaceuticals and bioactive compounds.
Medicine: Research into its medicinal properties could lead to the development of novel therapeutic agents.
Industry: The compound’s chemical reactivity and stability make it suitable for various industrial applications, including materials science and catalysis.
Wirkmechanismus
The mechanism by which 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene exerts its effects involves its interaction with molecular targets and pathways. The high ring strain in the fused cyclobutene structure contributes to its chemical reactivity, enabling it to participate in diverse transformations, including ring-opening and ring-expansion reactions . These reactions can lead to the formation of complex organic molecules with potential biological and industrial applications.
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetraphenyl-1,2-ethanediol: This compound is used in free radical polymerization and as a precursor for other chemical reactions.
Dihydrocyclobuta[b]naphthalene-3,8-diones: These derivatives are synthesized using similar [2+2] cycloaddition reactions and exhibit comparable chemical properties.
Uniqueness: 3,8-Dichloro-1,1,2,2-tetraphenyl-1,2-dihydrocyclobuta[b]naphthalene stands out due to its specific halogenation pattern and the presence of chlorine atoms, which can influence its reactivity and potential applications. The compound’s unique structural features and high chemical reactivity make it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
168787-56-2 |
|---|---|
Molekularformel |
C36H24Cl2 |
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
3,8-dichloro-1,1,2,2-tetraphenylcyclobuta[b]naphthalene |
InChI |
InChI=1S/C36H24Cl2/c37-33-29-23-13-14-24-30(29)34(38)32-31(33)35(25-15-5-1-6-16-25,26-17-7-2-8-18-26)36(32,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H |
InChI-Schlüssel |
RFUZOUZSCMNNIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=C(C4=CC=CC=C4C(=C3C2(C5=CC=CC=C5)C6=CC=CC=C6)Cl)Cl)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)
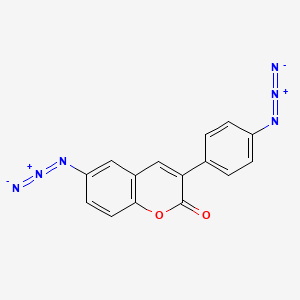
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12569422.png)
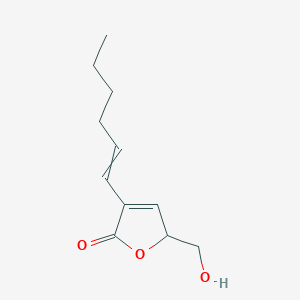
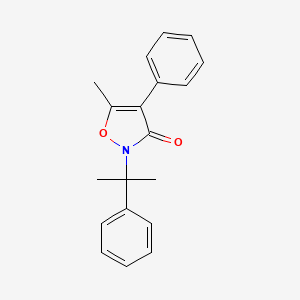
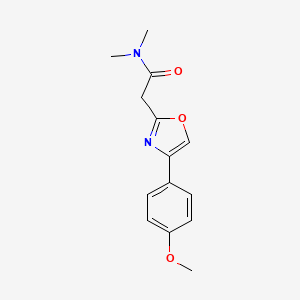

![5-Ethyl-3-[(4-hydroxybutyl)amino]phenazin-5-ium](/img/structure/B12569455.png)
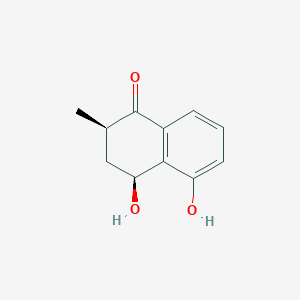
![2-Bromo-6-[tri(propan-2-yl)silyl]pyridine](/img/structure/B12569468.png)
![1-[(E)-(4-Nitrophenyl)diazenyl]-1H-indole](/img/structure/B12569474.png)

